molecular formula C25H18N4O5 B2604208 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide CAS No. 877656-83-2

4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide

Cat. No. B2604208
CAS RN: 877656-83-2
M. Wt: 454.442
InChI Key: QPCVFPWPNITBBE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a benzofuro[3,2-d]pyrimidin-1(2H)-yl ring, which is a fused ring system containing a benzene ring, a furan ring, and a pyrimidine ring . This ring system is likely to have interesting electronic and steric properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the acetamido and benzamide groups might be involved in reactions with acids or bases, and the benzofuro[3,2-d]pyrimidin-1(2H)-yl ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups (such as the acetamido and benzamide groups) might make the compound soluble in polar solvents.

Scientific Research Applications

Anticancer Properties

Compound X has shown promise in inhibiting cancer cell growth. Researchers have explored its effects on various cancer types, including breast, lung, and colon cancers. Mechanistically, it interferes with key cellular pathways involved in tumor progression, making it a potential candidate for targeted therapies .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, from arthritis to neurodegenerative conditions. Compound X exhibits anti-inflammatory properties by modulating cytokines and enzymes involved in the inflammatory response. Its potential as a novel anti-inflammatory agent warrants further investigation .

Antimicrobial Applications

Compound X has demonstrated activity against both Gram-positive and Gram-negative bacteria. Researchers have explored its potential as an antibiotic or synergistic agent in combination with existing antibiotics. Its unique structure makes it an intriguing candidate for combating drug-resistant pathogens .

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Compound X has shown neuroprotective effects in preclinical studies. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .

Antiviral Properties

Viruses pose significant global health threats. Preliminary studies suggest that Compound X inhibits viral replication by targeting specific viral enzymes. Its antiviral potential extends to both DNA and RNA viruses, making it an exciting avenue for drug development .

Cardiovascular Applications

Cardiovascular diseases remain a leading cause of mortality worldwide. Compound X has been investigated for its effects on blood vessels, platelet aggregation, and lipid metabolism. It may hold promise as a cardiovascular drug, but clinical trials are needed .

Potential as a Molecular Probe

Researchers use molecular probes to study biological processes. Compound X’s unique structure could make it a valuable tool for investigating cellular pathways, protein interactions, and enzymatic activities .

Other Applications

Beyond the mentioned fields, Compound X’s diverse chemical properties may find applications in materials science, catalysis, and organic synthesis. Its multifaceted nature invites further exploration .

Future Directions

Given the complexity and potential biological activity of this compound, it could be a interesting subject for future research. Studies could explore its synthesis, its physical and chemical properties, its reactivity, and its potential biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide' involves the reaction of 4-aminobenzamide with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-aminobenzamide", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for a few minutes.", "Step 3: Slowly add 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] }

CAS RN

877656-83-2

Molecular Formula

C25H18N4O5

Molecular Weight

454.442

IUPAC Name

4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzamide

InChI

InChI=1S/C25H18N4O5/c26-23(31)15-10-12-16(13-11-15)27-20(30)14-28-21-18-8-4-5-9-19(18)34-22(21)24(32)29(25(28)33)17-6-2-1-3-7-17/h1-13H,14H2,(H2,26,31)(H,27,30)

InChI Key

QPCVFPWPNITBBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N

solubility

not available

Origin of Product

United States

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